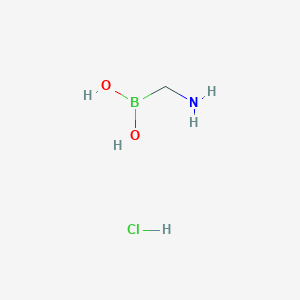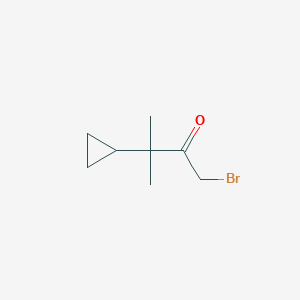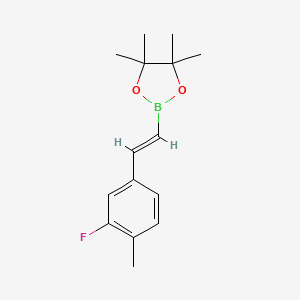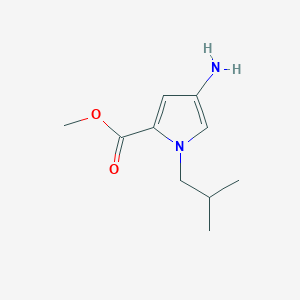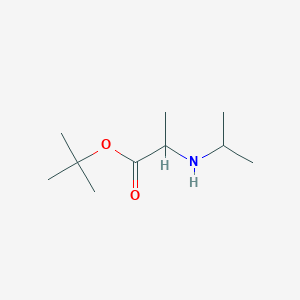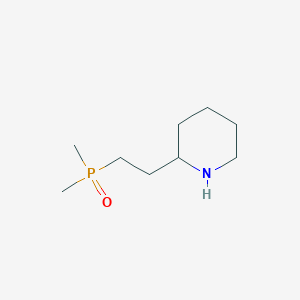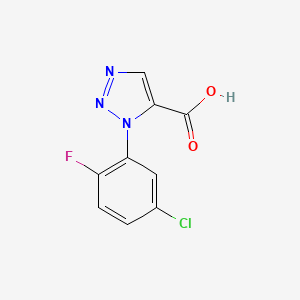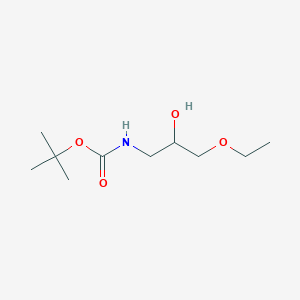
Tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C10H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a hydroxypropyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-ethoxy-2-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate can be scaled up using continuous flow microreactor systems. These systems offer better control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carbamates to amines.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of a new carbamate derivative with a different alkoxy group.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions. This cleavage releases the free amine, which can then interact with its molecular targets. The pathways involved in this process include hydrolysis and enzymatic degradation .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
Comparison: tert-Butyl N-(3-ethoxy-2-hydroxypropyl)carbamate is unique due to the presence of the ethoxy group, which imparts different chemical reactivity compared to its analogs. For instance, tert-butyl N-(3-hydroxypropyl)carbamate lacks the ethoxy group, making it less reactive in substitution reactions. Similarly, tert-butyl N-(2,3-dihydroxypropyl)carbamate has an additional hydroxy group, which can participate in different chemical reactions, such as forming cyclic structures .
Eigenschaften
Molekularformel |
C10H21NO4 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-(3-ethoxy-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(12)6-11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI-Schlüssel |
QWMCVEGRLRGWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



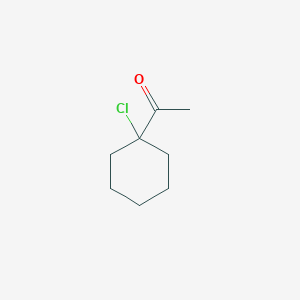
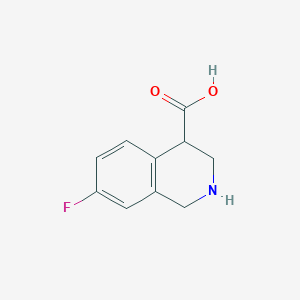
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
